

Application Notes and Protocols: Dosimetry and Biodistribution of Samarium-153 Lexidronam in Patients

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Compound of Interest

Compound Name: Samarium-153

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These application notes provide a comprehensive overview of the dosimetry and biodistribution of **Samarium-153** (^{153}Sm) lexidronam (also known as ^{153}Sm -EDTMP or Quadramet®), a radiopharmaceutical used for the palliation of bone pain from skeletal metastases. The following sections detail the pharmacokinetic profile, radiation dose estimates to various organs, and standardized protocols for conducting biodistribution and dosimetry studies in a clinical setting.

Introduction

Samarium-153 lexidronam is a therapeutic agent that consists of the radioisotope ^{153}Sm chelated to ethylenediaminetetramethylene phosphonate (EDTMP).[1] ^{153}Sm has a physical half-life of 46.3 hours (1.93 days) and emits both medium-energy beta particles, which provide the therapeutic effect, and a 103 keV gamma photon, which allows for scintigraphic imaging.[2][3][4] The phosphonate component, EDTMP, has a high affinity for areas of active bone turnover, leading to the targeted delivery of radiation to osteoblastic metastatic lesions.[4][5] Understanding the biodistribution and accurately calculating the radiation dosimetry are critical for ensuring the safety and efficacy of this treatment.

Biodistribution of Samarium-153 Lexidronam

The biodistribution of ^{153}Sm -lexidronam is characterized by rapid blood clearance and high uptake in skeletal tissue, particularly at sites of metastatic involvement. The non-skeletal activity is quickly excreted through the kidneys into the urine.[1][6]

Pharmacokinetics

Following intravenous injection, ^{153}Sm -lexidronam is rapidly cleared from the bloodstream in a biexponential manner.[6][7] The initial rapid phase of clearance has a half-life of approximately 5.5 minutes, followed by a slower phase with a half-life of about 65 minutes.[7] Within 5 hours of administration, less than 1% of the injected dose remains in the blood.[8]

Organ and Tissue Distribution

The primary site of uptake for ^{153}Sm -lexidronam is the skeleton. In patients with bone metastases, a significant portion of the administered activity localizes to these lesions. The remainder of the activity is cleared through the urinary system.

Table 1: Biodistribution of **Samarium-153** Lexidronam in Patients

Parameter	Value	Reference
Blood Clearance		
% Injected Dose at 30 min	$9.6 \pm 2.8 \%$	[9]
% Injected Dose at 4 hours	$1.3 \pm 0.7 \%$	[9]
% Injected Dose at 24 hours	$0.05 \pm 0.03 \%$	[9]
Biexponential Half-life ($t_{1/2\alpha}$)	5.5 ± 1.1 minutes	[7]
Biexponential Half-life ($t_{1/2\beta}$)	65.4 ± 9.6 minutes	[7]
Skeletal Uptake		
Total Skeletal Uptake (% Administered Activity)	$65.5 \pm 15.5 \%$	[9]
Metastatic Lesion to Normal Bone Ratio	~5	[9]
Urinary Excretion		
% Administered Activity in Urine (first 6 hours)	$34.5 \pm 15.5 \%$	[8]
% Administered Activity in Urine (first 12 hours)	$35.3 \pm 13.6 \%$	[9]

Dosimetry of Samarium-153 Lexidronam

Radiation dosimetry for ^{153}Sm -lexidronam is crucial for assessing the therapeutic dose delivered to bone metastases and the radiation exposure to healthy organs, particularly the bone marrow and bladder. The Medical Internal Radiation Dose (MIRD) formalism is the standard methodology used for these calculations.[9]

Table 2: Estimated Absorbed Radiation Doses of **Samarium-153** Lexidronam in a Standard Adult Patient

Organ/Tissue	Absorbed Dose (mGy/MBq)	Reference
Bone Surfaces	6.686	[10]
Red Marrow	0.78 (Gy/GBq)	[11]
Urinary Bladder Wall	0.964	[10]
Liver	~0.2 (Gy/GBq) (conservative estimate)	[11]
Kidneys	Not specified	
Spleen	Not specified	
Total Body	Not specified	

Note: Dosimetry estimates can vary based on individual patient physiology, the extent of metastatic disease, and urinary voiding frequency. The bladder dose is calculated assuming a 4.8-hour voiding interval.[\[9\]](#)

Experimental Protocols

Protocol for Clinical Biodistribution Study

This protocol outlines the procedures for conducting a clinical study to determine the biodistribution and pharmacokinetics of ^{153}Sm -lexidronam in patients with bone metastases.

4.1.1. Patient Selection and Preparation

- **Inclusion Criteria:** Patients must have confirmed osteoblastic skeletal metastases that show uptake on a prior Technetium-99m ($^{99\text{m}}\text{Tc}$)-labeled bisphosphonate bone scan.[\[9\]](#)
- **Patient Preparation:** Patients should be well-hydrated to ensure good renal clearance. It is recommended that the patient drinks approximately 500 mL of fluid prior to the injection.[\[12\]](#)
- **Informed Consent:** Obtain written informed consent from the patient after a thorough explanation of the study procedures, risks, and benefits.

4.1.2. Radiopharmaceutical Administration

- **Dose Calculation:** The recommended therapeutic dose is typically 37 MBq (1 mCi) per kilogram of body weight.[4][9]
- **Administration:** Administer the calculated dose of ^{153}Sm -lexidronam intravenously over approximately one minute through a patent intravenous line.[13]
- **Flush:** Following the injection, flush the intravenous line with at least 10 mL of normal saline to ensure the complete dose is delivered.[13]

4.1.3. Sample Collection

- **Blood Sampling:** Collect venous blood samples at multiple time points post-injection (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours) to determine the blood clearance rate.
- **Urine Collection:** Collect all voided urine for at least 24 hours post-injection to measure the cumulative urinary excretion of the radiopharmaceutical.

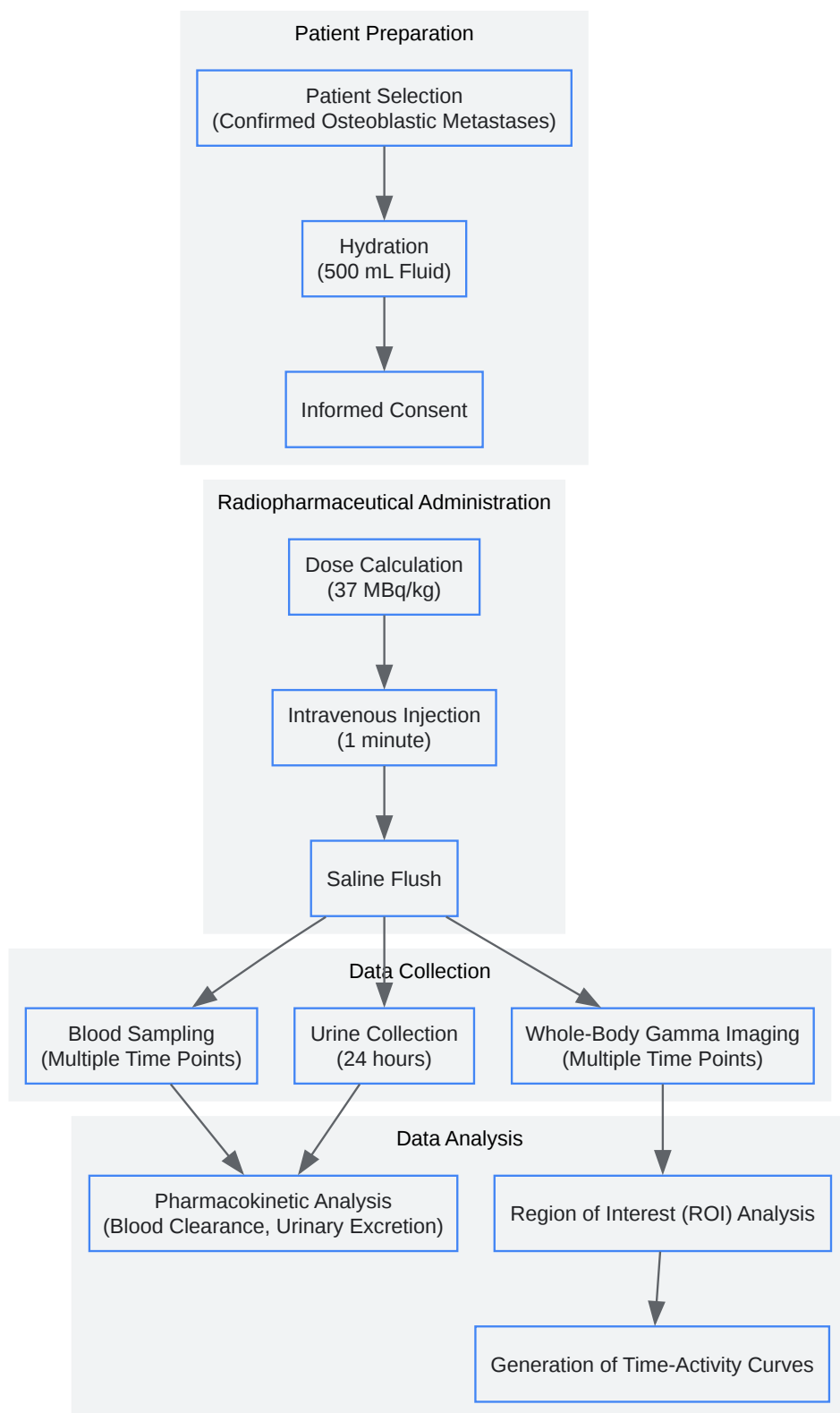
4.1.4. Quantitative Gamma Camera Imaging

- **Imaging Equipment:** Use a large field-of-view gamma camera equipped with a low-energy, high-resolution (LEHR) collimator.[14]
- **Energy Window:** Set the energy window to 103 keV with a 15-20% window width.
- **Imaging Schedule:** Acquire whole-body planar images at multiple time points (e.g., 2-4 hours, 24 hours, and 48 hours) post-injection to assess the biodistribution and retention of the radiopharmaceutical in the skeleton and other organs.
- **Image Analysis:**
 - Draw regions of interest (ROIs) around source organs (e.g., total skeleton, liver, kidneys) and tumors on the conjugate-view images.
 - Calculate the geometric mean of the counts within the ROIs to correct for tissue attenuation.

- Determine the percentage of the injected dose (%ID) in each organ at each time point by comparing the organ counts to the counts from a known standard of ^{153}Sm .

4.1.5. Data Analysis

- Plot the %ID in the blood versus time to calculate the biexponential clearance half-lives.
- Calculate the cumulative urinary excretion as a percentage of the injected dose.
- Generate time-activity curves for each source organ by plotting the %ID in the organ versus time.



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Caption: Workflow for a Clinical Biodistribution Study of ^{153}Sm -Lexidronam.

Protocol for Dosimetry Calculation using the MIRD Schema

This protocol details the steps for calculating the absorbed radiation dose to target organs from ^{153}Sm -lexidronam using the MIRD (Medical Internal Radiation Dose) formalism.

4.2.1. Acquisition of Time-Activity Data

- Obtain the time-activity curves for all significant source organs from the biodistribution study (Protocol 4.1). This data represents the amount of radioactivity in each organ over time.

4.2.2. Calculation of Residence Time

- For each source organ, calculate the cumulated activity (\tilde{A}) by integrating the time-activity curve from time zero to infinity. This can be done by fitting the curve to a series of exponential functions.
- The residence time (τ) for each source organ is the cumulated activity divided by the initial administered activity. It represents the total time the radiopharmaceutical resides in that organ.

4.2.3. Selection of S-factors

- The S-factor represents the mean absorbed dose to a target organ per unit of cumulated activity in a source organ (in Gy/Bq·s or mGy/MBq·h).
- Use published, pre-calculated S-factors for ^{153}Sm . These values are specific to the source-target organ pair and are based on a standard human phantom.[\[15\]](#)

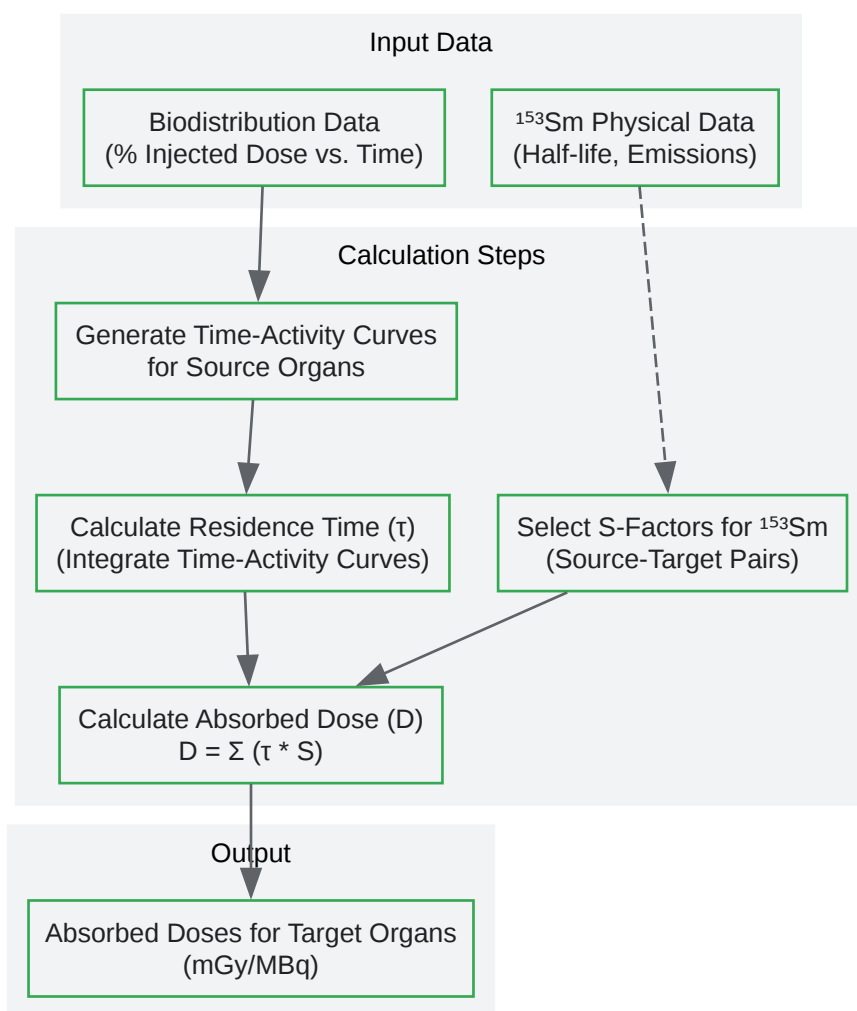
4.2.4. Calculation of Absorbed Dose

- The mean absorbed dose (D) to a target organ is calculated by summing the contributions from all source organs.
- The MIRD equation for the absorbed dose to a target organ (r_k) is: $D(r_k) = \sum_h \tilde{A}_h S(r_k \leftarrow r_h)$
Where:

- $D(r_k)$ is the mean absorbed dose in the target organ r_k .
- \tilde{A}_h is the cumulated activity in the source organ r_h .
- $S(r_k \leftarrow r_h)$ is the S-factor for the target organ r_k from the source organ r_h .

4.2.5. Special Considerations

- Bone and Red Marrow Dosimetry: Special attention is required for bone and red marrow dosimetry due to the complex geometry and the short range of the beta particles from ^{153}Sm . Specific S-factors for bone surfaces and red marrow should be used.[\[15\]](#)
- Bladder Dosimetry: The absorbed dose to the bladder wall is highly dependent on the urinary voiding schedule. A standard voiding interval (e.g., 4.8 hours) is typically used for calculation, but individual patient habits can significantly alter the actual dose.[\[9\]](#)



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Caption: Logical Steps of the MIRD Calculation for ^{153}Sm -Lexidronam Dosimetry.

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